N-Methyl-N-tritylacetamide
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Overview
Description
N-Methyl-N-tritylacetamide: is an organic compound with the molecular formula C22H21NO It is characterized by the presence of a trityl group (triphenylmethyl) attached to the nitrogen atom of an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-N-tritylacetamide can be synthesized through the reaction of trityl chloride with N-methylacetamide in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the trityl chloride acting as the electrophile and the N-methylacetamide as the nucleophile. The reaction can be represented as follows:
C19H15Cl+C3H7NO→C22H21NO+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-N-tritylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into simpler amides or amines.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N-Methylacetamide and triphenylmethane.
Substitution: Various substituted trityl derivatives.
Scientific Research Applications
Chemistry: N-Methyl-N-tritylacetamide is used as a protecting group for amines in organic synthesis. The trityl group can be easily removed under acidic conditions, making it a valuable tool in multi-step synthetic processes.
Biology and Medicine: In biological research, this compound can be used to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins makes it useful in structural biology studies.
Industry: The compound finds applications in the production of pharmaceuticals and agrochemicals. It can be used as an intermediate in the synthesis of active pharmaceutical ingredients and other bioactive compounds.
Mechanism of Action
The mechanism of action of N-Methyl-N-tritylacetamide involves its interaction with molecular targets through the trityl group. The trityl group can form stable complexes with proteins and other biomolecules, influencing their structure and function. This interaction can modulate enzyme activity, protein-protein interactions, and other cellular processes.
Comparison with Similar Compounds
N-Methylacetamide: A simpler amide without the trityl group.
N,N-Dimethylacetamide: Contains two methyl groups attached to the nitrogen atom.
N-Methyl-N-(trimethylsilyl)acetamide: Contains a trimethylsilyl group instead of a trityl group.
Uniqueness: N-Methyl-N-tritylacetamide is unique due to the presence of the bulky trityl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for protecting group chemistry and studying protein interactions.
Properties
CAS No. |
6622-11-3 |
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Molecular Formula |
C22H21NO |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-methyl-N-tritylacetamide |
InChI |
InChI=1S/C22H21NO/c1-18(24)23(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,1-2H3 |
InChI Key |
SLYNTILSJSTZMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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